molecular formula C10H8O3S B083187 Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 13134-76-4

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B083187
CAS No.: 13134-76-4
M. Wt: 208.24 g/mol
InChI Key: KNSQDHMBDAMMNO-UHFFFAOYSA-N
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Description

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 13134-76-4) is a benzo[b]thiophene derivative characterized by a hydroxyl group at the 3-position and a methyl ester at the 2-position. Its molecular formula is C₁₀H₈O₅S, with a molecular weight of 240.230 g/mol . The compound is commercially available at high purity (97%) and has been analyzed via reverse-phase HPLC, demonstrating its stability and applicability in analytical and synthetic workflows . Its structure combines aromaticity with polar functional groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-hydroxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSQDHMBDAMMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157009
Record name Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate
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Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13134-76-4
Record name Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
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Record name Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate
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Record name Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate
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Record name Methyl 3-hydroxybenzo[b]thiophene-3-carboxylate
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Preparation Methods

Reaction Mechanism and Catalytic Cycle

The palladium-mediated synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, as reported by recent work, involves a multicomponent cascade reaction. Starting with 2-(methylthio)phenylacetylenes (1 ), the process employs PdI₂ (5 mol%) and KI (2.5 equivalents) in methanol under 40 atm of a CO–air (4:1) mixture at 80°C. The mechanism proceeds through seven key steps:

  • Coordination : The alkyne triple bond binds to the Pd center.

  • Cyclization : A 5-endo-dig S-cyclization forms a sulfonium iodide intermediate (I ) via intramolecular nucleophilic attack.

  • Demethylation : KI cleaves the methyl group from I , releasing methyl iodide and generating intermediate II .

  • Methanol Formation : Methyl iodide reacts with water (from Pd reoxidation) to yield methanol and HI.

  • Carbonylation : CO inserts into the Pd–C bond of II , forming acylpalladium intermediate III .

  • Esterification : Methanol attacks III , yielding the ester product (2 ) and regenerating HI.

  • Catalyst Reoxidation : HI reduces Pd(0) back to PdI₂ using atmospheric oxygen, closing the catalytic cycle.

Optimization and Substrate Scope

Optimization trials revealed that increasing the reaction time from 15 to 24 hours improved yields from 43% to 80% for the model substrate 1a (R = Ph). Lower catalyst loadings (1.7–2.5 mol%) maintained moderate yields (~60%), while solvent variations (ethanol, isopropanol) required extended reaction times (36 hours) but achieved comparable yields (62–75%). The method tolerates diverse substituents on the phenylacetylene moiety, as demonstrated by the synthesis of derivatives with electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) groups (Table 1).

Table 1. Substrate Scope and Yields for Pd-Catalyzed Synthesis of Benzo[b]thiophene-3-carboxylates

SubstrateR GroupYield (%)Conditions
1a Ph80MeOH, 24h
1b 4-MeOPh75MeOH, 24h
1c 4-NO₂Ph68MeOH, 24h
1d 2-Thienyl72MeOH, 24h

Scalability and Catalyst Recycling

A gram-scale reaction (1.12 mmol of 1a ) in methanol produced 2a in 81% yield, confirming industrial viability. Furthermore, employing the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) enabled catalyst recycling over five cycles without significant activity loss (68% yield in the fifth cycle).

Nitro Displacement and Classical Functionalization Strategies

Historical Context and Mechanistic Insights

The nitro displacement method, first reported in 1973, remains a foundational approach for synthesizing benzo[b]thiophene derivatives. This two-step protocol involves:

  • Nitro Group Activation : A nitro-substituted benzo[b]thiophene precursor undergoes nucleophilic aromatic substitution (SNAr) with hydroxide ions.

  • Esterification : The resulting phenolic intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base.

For example, methyl 3-nitrobenzo[b]thiophene-2-carboxylate reacts with aqueous NaOH to displace the nitro group, followed by methylation to yield the target compound. While the original publication lacks detailed yield data, subsequent studies using analogous nitro displacement reactions report yields of 50–70%.

Limitations and Modern Adaptations

The nitro method’s reliance on harsh basic conditions and stoichiometric methylating agents limits its functional group tolerance. However, modifications such as microwave-assisted SNAr (reducing reaction times to 30 minutes) and enzymatic esterification have improved efficiency. Notably, Chakraborti et al. demonstrated that steric and electronic effects critically influence regioselectivity during ether cleavage steps, enabling selective demethylation in polyfunctional substrates.

Comparative Analysis of Synthetic Methodologies

Table 2. Method Comparison: Palladium-Catalyzed vs. Nitro Displacement

ParameterPd-Catalyzed MethodNitro Displacement
Yield (%)60–8050–70
Reaction Time24–36 h6–48 h
Functional Group ToleranceBroadModerate
ScalabilityGram-scale demonstratedLimited data
Catalyst RecyclingYes (ionic liquids)No
Environmental ImpactUses CO and O₂Hazardous methylating agents

The palladium method offers superior yields, scalability, and sustainability but requires specialized equipment for high-pressure CO handling. In contrast, the nitro displacement approach, though less efficient, remains valuable for laboratories lacking pressurized reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pesticidal Applications

One of the primary applications of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is in the development of pesticides. Research indicates that this compound exhibits significant efficacy against various pests, including fungi, mollusks, and certain fish species.

Case Study: Pesticidal Efficacy

  • Target Organisms : The compound has shown effectiveness against organisms such as Schistosoma mansoni, golden carp, and snails.
  • Formulation : It can be used in both liquid and dust formulations, often combined with adjuvants like water or organic solvents to enhance delivery and efficacy.
  • Concentration Range : Effective concentrations range from 1% to 95% by weight, depending on the formulation type (liquid or dust) .
Formulation Type Effective Concentration (%) Target Organisms
Liquid1 - 50Fungi, snails
Dust1 - 10Fish (e.g., golden carp)
Concentrate5 - 98Mollusks, Schistosoma mansoni

Pharmaceutical Applications

This compound has also been explored for its potential pharmaceutical applications. Its derivatives are being investigated for their biological activities, including anti-inflammatory and anti-cancer properties.

Research Findings

  • Synthesis of Derivatives : The compound is utilized as a starting material for synthesizing various bioactive derivatives through reactions such as cross-coupling and alkylation.
  • Biological Activity : Preliminary studies suggest that some derivatives exhibit promising activity against cancer cell lines .

Analytical Chemistry

In analytical chemistry, this compound is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

HPLC Application

  • Separation Method : The compound can be analyzed using reverse-phase HPLC with acetonitrile and water as the mobile phase. For mass spectrometry applications, phosphoric acid is replaced with formic acid.
  • Scalability : This method is scalable and suitable for preparative separation, making it valuable in both research and industrial settings .

Synthesis Pathways

The synthesis of this compound involves several steps:

  • Starting Materials : Typically synthesized from anthranilic acid through diazotization followed by reaction with potassium ethyl xanthate.
  • Reaction Conditions : The synthesis typically occurs at elevated temperatures (120°C to 175°C) in an inert organic solvent .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate with structurally related benzo[b]thiophene derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Functional Groups Key Properties/Applications References
This compound 13134-76-4 C₁₀H₈O₅S 240.230 3-hydroxy, 2-methyl ester Hydroxyl, Ester Analyzed via HPLC; commercial availability .
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 5556-20-7 C₁₁H₁₀O₃S 222.26 3-hydroxy, 2-ethyl ester Hydroxyl, Ester Higher lipophilicity due to ethyl group; used in synthetic intermediates .
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 104795-85-9 C₁₀H₇ClO₂S 226.67 6-chloro, 2-methyl ester Chloro, Ester Enhanced electrophilicity for substitution reactions .
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate 59812-34-9 C₁₁H₉ClO₂S 240.70 3-chloro, 6-methyl, 2-methyl ester Chloro, Methyl, Ester Increased steric hindrance; potential agrochemical applications .
Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate N/A C₁₉H₁₄O₅S 354.37 5-hydroxy, 4,7-dioxo, 3-phenyl, 2-ethyl ester Hydroxyl, Ketones, Ester, Phenyl High polarity due to ketones; explored in dye chemistry .
This compound 1,1-dioxide 21211-28-9 C₁₀H₈O₅S 240.230 3-hydroxy, 2-methyl ester, sulfone Hydroxyl, Ester, Sulfone Enhanced polarity and oxidation stability; used in photochromic materials .

Key Findings

Chloro substituents (e.g., in Methyl 6-chlorobenzo[b]thiophene-2-carboxylate) enhance electrophilicity, making these compounds reactive in cross-coupling or nucleophilic substitution reactions .

Polarity and Solubility :

  • The sulfone derivative (1,1-dioxide) exhibits significantly higher polarity due to the electron-withdrawing sulfone group, improving aqueous solubility .
  • Ketone groups (e.g., in Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate) further increase polarity, favoring applications in hydrophilic environments .

Biological and Material Applications :

  • The tetrahydrobenzo[b]thiophene derivatives (e.g., compounds in ) exhibit saturated rings, reducing aromaticity and enabling conformational flexibility, which is advantageous in drug design .
  • The sulfone derivative has demonstrated utility in photochromic materials for organic electronics, leveraging its stability under oxidative conditions .

Commercial and Research Relevance

  • This compound is available from suppliers like CymitQuimica and Sigma-Aldrich, with pricing tiers for research and industrial use .
  • Its structural analogs, such as the ethyl ester and sulfone derivatives, are frequently employed in high-throughput screening for kinase inhibitors and photochromic material development .

Biological Activity

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring fused with a benzene derivative, characterized by the presence of hydroxyl and ester functional groups. The molecular formula is C10H10O3SC_{10}H_{10}O_3S with a molecular weight of approximately 210.25 g/mol. Its melting point is reported at 107-108°C, indicating stability under standard conditions, which is essential for its application in biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, this compound has been found to target specific kinases involved in tumorigenesis, making it a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules, enhancing interaction with enzymes and receptors.
  • Ester Functionality : May undergo hydrolysis to release active metabolites that exert biological effects.
  • Thiophene Ring : Contributes to the compound's overall stability and reactivity, allowing it to interact effectively with cellular targets .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibition of cancer cell proliferation; apoptosis induction
Enzyme InhibitionTargeting specific kinases involved in cancer progression

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, this compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Synthetic Approaches

Several synthetic methods have been developed for the preparation of this compound. These include microwave-assisted synthesis techniques which provide rapid access to this compound with high yields, facilitating further research into its biological applications .

Q & A

Q. What are the standard synthetic routes for Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, and how can intermediates be characterized?

Q. How can the purity and stability of this compound be assessed?

Purity is determined via HPLC (C18 column, UV detection at 254 nm) and melting point analysis (reported mp: 107–108°C ). Stability studies under varying pH and temperature conditions reveal degradation products, which are identified using LC-MS . For long-term storage, the compound is stable at –20°C in inert atmospheres .

Q. What are the common applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive derivatives. For instance, sulfonylation or acylation at the hydroxy group generates inhibitors of STAT3 signaling or antiviral agents . The benzothiophene core enhances binding to hydrophobic enzyme pockets, as demonstrated in molecular docking studies .

Advanced Research Questions

Q. How can conflicting spectral data for structurally similar derivatives be resolved?

Contradictions in NMR or IR data (e.g., unexpected shifts due to tautomerism) are addressed by variable-temperature NMR or X-ray crystallography to confirm solid-state structures . Computational methods (DFT calculations) can predict and validate spectral profiles . For example, unexpected C=O stretching frequencies in derivatives may arise from intramolecular hydrogen bonding, resolved via deuterium exchange experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
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Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate

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